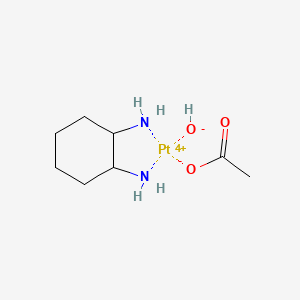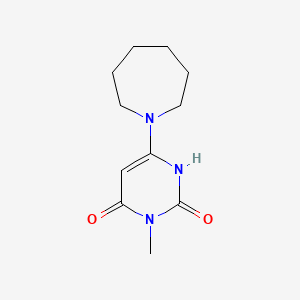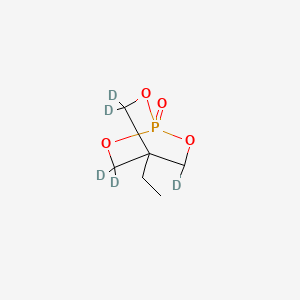
Trimethylolpropane (1,1,4,4,5-D5) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylolpropane (1,1,4,4,5-D5) Phosphate is a stable isotope-labeled compound with the molecular formula C6D5H6O4P and a molecular weight of 183.154. It is a derivative of Trimethylolpropane Phosphate, which is known for its applications in various fields, including chemistry and biology .
Vorbereitungsmethoden
The synthesis of Trimethylolpropane (1,1,4,4,5-D5) Phosphate typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The general synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of butanal with formaldehyde to form an intermediate compound.
Cannizaro Reaction: The intermediate undergoes a Cannizaro reaction in the presence of sodium hydroxide to yield Trimethylolpropane.
Phosphorylation: The final step involves the phosphorylation of Trimethylolpropane using a phosphorylating agent to obtain this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Trimethylolpropane (1,1,4,4,5-D5) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Trimethylolpropane (1,1,4,4,5-D5) Phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in the study of anti-epileptic drugs due to its role as a gamma-aminobutyric acid receptor antagonist.
Industry: The compound is used as a chemical reference for qualitative and quantitative analysis in various industrial applications
Wirkmechanismus
Trimethylolpropane (1,1,4,4,5-D5) Phosphate exerts its effects by acting as a gamma-aminobutyric acid receptor antagonist. This interaction leads to the inhibition of gamma-aminobutyric acid-mediated neurotransmission, which can result in convulsions, seizures, and other neuromuscular-related episodes. The molecular targets involved include gamma-aminobutyric acid receptors and associated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Trimethylolpropane (1,1,4,4,5-D5) Phosphate can be compared with other similar compounds, such as:
Trimethylolpropane Phosphate: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
Trimethylolethane Phosphate: A similar compound with a slightly different molecular structure, used in similar applications.
Pentaerythritol Phosphate: Another related compound with multiple hydroxy groups, used in the production of resins and coatings.
Eigenschaften
Molekularformel |
C6H11O4P |
|---|---|
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
3,3,5,5,8-pentadeuterio-4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3/i3D,4D2,5D2 |
InChI-Schlüssel |
BYEFHDZWRALTEN-CZMJLJOYSA-N |
Isomerische SMILES |
[2H]C1C2(C(OP(=O)(O1)OC2([2H])[2H])([2H])[2H])CC |
Kanonische SMILES |
CCC12COP(=O)(OC1)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


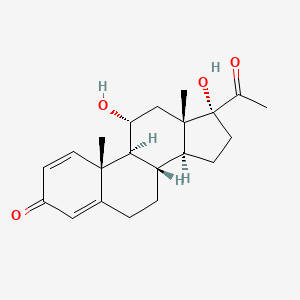
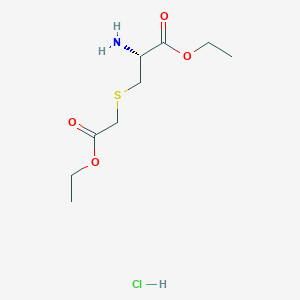
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
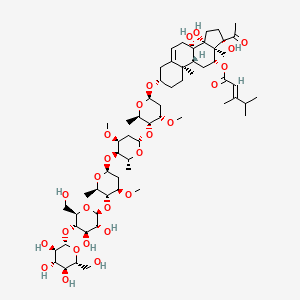
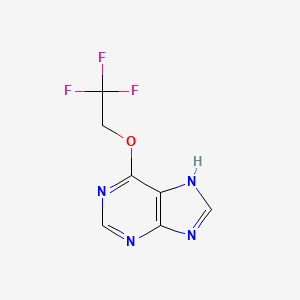
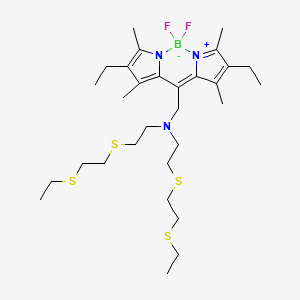
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
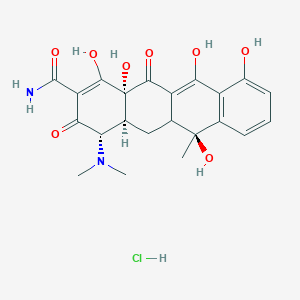
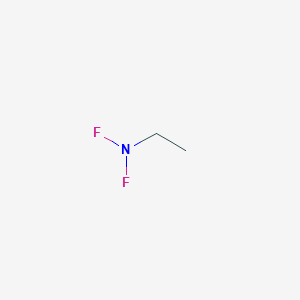
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
